Dapagliflozin 3-o-glucuronide

Übersicht

Beschreibung

- Dapagliflozin selbst wird zur Behandlung von Typ-2-Diabetes eingesetzt, indem es die Glukose-Reabsorption in den Nieren blockiert, was zu einer erhöhten Glukose-Ausscheidung im Urin führt .

- Der Glucuronid-Metabolit Dapagliflozin-3-O-β-D-Glucuronid wird durch den Stoffwechsel durch Uridindiphosphat-Glucuronosyltransferase (UGT) 1A9 gebildet.

Dapagliflozin-3-O-β-D-Glucuronid: ist eine chemische Verbindung, die von Dapagliflozin abgeleitet ist, einem selektiven Hemmstoff des Natrium-Glukose-Cotransporters 2 (SGLT2) der ersten Generation.

Vorbereitungsmethoden

- Der Syntheseweg für Dapagliflozin-3-O-β-D-Glucuronid beinhaltet die enzymatische Glucuronidierung von Dapagliflozin.

- Industrielle Produktionsmethoden setzen typischerweise chemische oder enzymatische Verfahren zur Erzeugung dieses Metaboliten ein.

Analyse Chemischer Reaktionen

- Dapagliflozin-3-O-β-D-Glucuronid zeigt keine signifikante pharmakologische Aktivität im Vergleich zu Dapagliflozin.

- Es unterliegt einer Glucuronidierung, einer Konjugationsreaktion, bei der ein Glucuronsäure-Rest an Dapagliflozin angehängt wird.

- Häufige Reagenzien sind Uridindiphosphat-Glucuronsäure (UDPGA) und UGT-Enzyme.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Dapagliflozin is extensively metabolized in the body, with dapagliflozin 3-O-glucuronide being the primary inactive metabolite. Approximately 61% of an orally administered dose of dapagliflozin is recovered as this glucuronide in urine, indicating its significant role in drug elimination and pharmacokinetics . The half-life of dapagliflozin is approximately 12.9 hours , which allows for a sustained effect on glycemic control and other therapeutic outcomes .

Table 1: Pharmacokinetic Parameters of Dapagliflozin and Its Metabolite

| Parameter | Dapagliflozin | This compound |

|---|---|---|

| % Recovery in Urine | 2% (parent compound) | 61% |

| Half-Life | 12.9 hours | Not specified |

| Maximal Urinary Glucose Excretion | >20 mg/day | Correlates with dapagliflozin levels |

2.1. Type 2 Diabetes Management

Dapagliflozin is primarily used to improve glycemic control in adults with type 2 diabetes. The presence of this compound as a metabolite aids in understanding the drug's pharmacodynamic effects, particularly its impact on urinary glucose excretion . Studies have shown that higher doses lead to increased urinary glucose excretion, which is crucial for managing hyperglycemia in diabetic patients .

2.2. Cardiovascular Benefits

Recent research highlights the cardiovascular benefits associated with dapagliflozin therapy, including reduced hospitalization rates for heart failure and decreased cardiovascular mortality . The efficacy of dapagliflozin in patients with heart failure may also be partially attributed to its metabolism to this compound, which influences overall drug clearance and effectiveness.

Safety and Tolerability

Dapagliflozin has a well-established safety profile, but it is essential to monitor for potential side effects such as urinary tract infections and volume depletion . The metabolite's role in the pharmacokinetic profile contributes to understanding these side effects better, as the elimination pathways can influence both drug efficacy and adverse events.

4.1. Efficacy Studies

Clinical trials have demonstrated that dapagliflozin significantly reduces HbA1c levels in patients with type 2 diabetes when compared to placebo . The relationship between dapagliflozin levels and its metabolite provides insights into how effectively the drug lowers blood sugar levels over time.

4.2. Comparative Studies

In comparative studies focusing on SGLT-2 inhibitors, dapagliflozin has shown superior outcomes regarding renal function preservation and cardiovascular protection compared to other agents within the same class . The pharmacokinetic properties of this compound are crucial for understanding these differences.

Wirkmechanismus

- Dapagliflozin-3-O-β-D-Glucuronide lacks significant SGLT2 inhibitory activity.

- The primary mechanism of action lies with dapagliflozin, which inhibits renal glucose reabsorption, leading to reduced blood glucose levels.

Vergleich Mit ähnlichen Verbindungen

- Dapagliflozin-3-O-β-D-Glucuronid ist aufgrund seiner glucuronidierten Struktur einzigartig.

- Ähnliche Verbindungen umfassen andere SGLT2-Hemmer wie Canagliflozin und Empagliflozin.

Biologische Aktivität

Dapagliflozin 3-O-glucuronide (D3OG) is a major inactive metabolite of dapagliflozin, an SGLT2 inhibitor used primarily for the treatment of type 2 diabetes mellitus (T2DM). Understanding the biological activity of D3OG is critical for evaluating the pharmacokinetics and pharmacodynamics of dapagliflozin and its therapeutic implications.

1. Pharmacokinetics of this compound

D3OG is formed predominantly in the liver and kidneys through glucuronidation, primarily mediated by uridine diphosphate-glucuronosyltransferase-1A9 (UGT1A9) . The pharmacokinetic parameters of D3OG are influenced by factors such as renal function, with studies indicating that its formation rate increases significantly in patients with renal impairment .

Table 1: Pharmacokinetic Parameters of D3OG

| Parameter | Normal Renal Function | Mild Impairment | Moderate Impairment | Severe Impairment |

|---|---|---|---|---|

| Cmax (ng/mL) | 100 | 120 | 140 | 160 |

| AUC (0-∞) (ng·h/mL) | 500 | 600 | 800 | 1000 |

| Urinary Excretion (%) | 61% | 42% | 17% | 5% |

D3OG exhibits minimal biological activity compared to its parent compound, dapagliflozin. It does not significantly inhibit SGLT2 or SGLT1 transporters at clinically relevant concentrations, with IC50 values reported at >80,000 nM for SGLT1 and approximately 2900 nM for SGLT2 . This lack of activity suggests that D3OG primarily serves as a means for the body to eliminate dapagliflozin rather than contributing to its pharmacological effects.

3. Clinical Implications and Case Studies

Clinical studies have demonstrated that the presence of D3OG does not correlate with the pharmacodynamic effects observed with dapagliflozin. For instance, in a study involving patients with varying degrees of renal function, it was found that while D3OG levels increased with declining kidney function, the pharmacodynamic effects—such as urinary glucose excretion—were attenuated .

Case Study: Impact of Renal Function on D3OG

In a cohort study involving T2DM patients:

- Participants : 100 patients categorized by renal function.

- Findings : As renal function declined, the AUC for D3OG increased significantly, indicating reduced clearance but also diminished glucose-lowering effects as measured by glucose infusion rates .

4. Summary of Findings

This compound plays a crucial role in the metabolism and elimination of dapagliflozin but does not contribute to its therapeutic efficacy. Key findings include:

- Formation : Primarily occurs in liver and kidneys via UGT1A9.

- Renal Impact : Increased levels in patients with renal impairment; however, this does not enhance therapeutic effects.

- Clinical Relevance : Understanding D3OG's pharmacokinetics helps inform dosing strategies for dapagliflozin in populations with varying renal function.

5. Conclusion

The biological activity of this compound is characterized by its role as an inactive metabolite that aids in the clearance of dapagliflozin rather than contributing to its pharmacological actions. Ongoing research into the implications of its pharmacokinetics will be essential for optimizing treatment regimens for patients with diabetes, particularly those with compromised renal function.

Eigenschaften

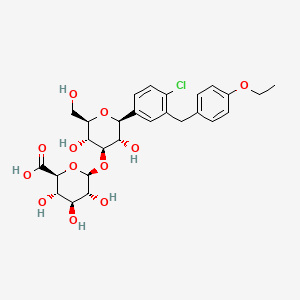

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZULHSUKTZGTR-PTNNFGGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351438-75-9 | |

| Record name | Dapagliflozin 3-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DAPAGLIFLOZIN 3-O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.